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Compound of Interest

Compound Name: 1-(4-Bromobenzoyl)piperidine

Cat. No.: B1270358

1-(4-Bromobenzoyl)piperidine, also known as (4-bromophenyl)(piperidin-1-yl)methanone, is a
crystalline solid at room temperature. Its structure features a central carbonyl group linking a 4-
substituted bromophenyl ring to a saturated piperidine heterocycle. This unique arrangement of
an electron-withdrawing bromo-aromatic moiety and an electron-donating amide nitrogen
imparts specific reactivity and conformational characteristics that make it a valuable synthetic

intermediate.

Table 1: Key Physicochemical Properties
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Property Value Source

CAS Number 1019-33-6 PubChem

Molecular Formula C12H14BrNO PubChem

Molecular Weight 268.15 g/mol PubChem

Appearance White to off-white crystalline Sigma-Aldrich
powder

Melting Point 79-82 °C Sigma-Aldrich

Boiling Point 219.8 °C at 15 mmHg Chemspider

Soluble in chloroform,
N dichloromethane, ethyl
Solubility ] ) N/A
acetate. Sparingly soluble in

alcohols. Insoluble in water.

LogP 3.19 (Predicted) PubChem

Synthesis and Purification Protocol

The most common and efficient synthesis of 1-(4-bromobenzoyl)piperidine is the nucleophilic
acyl substitution of 4-bromobenzoyl chloride with piperidine. This reaction is typically performed
under Schotten-Baumann conditions, utilizing a base to neutralize the HCI byproduct, thereby
driving the reaction to completion.

Causality of Experimental Design

» Choice of Reagents: 4-bromobenzoyl chloride is the activated acylating agent. Piperidine
serves as the nucleophile.

e Solvent System: Dichloromethane (DCM) is an excellent choice as it is relatively inert,
readily dissolves the reactants, and simplifies product work-up due to its low boiling point.

e Base: An aqueous solution of sodium hydroxide (NaOH) is used. It serves two purposes: it
neutralizes the HCI generated during the reaction, preventing the protonation and
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deactivation of the piperidine nucleophile, and it helps to remove any unreacted 4-
bromobenzoyl chloride by hydrolysis during the work-up phase.

Temperature Control: The initial reaction is conducted at 0 °C (ice bath) to control the
exothermicity of the acylation, minimizing potential side reactions.

Step-by-Step Synthesis Workflow

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add
piperidine (1.0 eq) and dichloromethane (DCM, approx. 5 mL per mmol of piperidine).

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal
temperature equilibrates to 0-5 °C.

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq) in a minimal amount of
DCM. Add this solution dropwise to the stirring piperidine solution over 20-30 minutes,
ensuring the temperature does not exceed 10 °C.

Base Addition: Concurrently or subsequently, add an aqueous solution of 2M NaOH (2.0 eq)
dropwise. A white precipitate (the product) will form.

Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure
completion. Monitor progress using Thin Layer Chromatography (TLC).

Work-up & Isolation:
o Transfer the reaction mixture to a separatory funnel.

o Separate the organic layer. Wash the organic layer sequentially with 1M HCI (to remove
excess piperidine), saturated NaHCOS3 solution (to remove excess acid), and finally with
brine.

o Dry the organic layer over anhydrous sodium sulfate (Na2S0O4), filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is typically purified by recrystallization from a suitable
solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a
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white crystalline solid.

Synthesis Workflow Diagram
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Caption: Schotten-Baumann synthesis workflow for 1-(4-Bromobenzoyl)piperidine.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
A combination of spectroscopic methods provides an unambiguous structural confirmation.

Table 2: Representative Spectroscopic Data
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Technique

Data Interpretation

1H NMR

~7.60 ppm (d, 2H): Aromatic protons ortho to
the carbonyl group. ~7.45 ppm (d, 2H): Aromatic
protons ortho to the bromine atom. ~3.70 ppm &
~3.35 ppm (br s, 4H total): Methylene protons
on the piperidine ring adjacent to the nitrogen
(conformationally distinct). ~1.60 ppm (m, 6H):
Remaining methylene protons of the piperidine

ring.

13C NMR

~169 ppm: Carbonyl carbon (C=0). ~137 ppm:
Aromatic carbon attached to the carbonyl. ~131
ppm: Aromatic C-H carbons. ~128 ppm:
Aromatic C-H carbons. ~125 ppm: Aromatic
carbon bearing the bromine atom (C-Br). ~48
ppm & ~43 ppm: Piperidine carbons adjacent to
nitrogen. ~26 ppm & ~24 ppm: Remaining

piperidine carbons.

FT-IR (cm™1)

~1630 cm~t; Strong C=0 (amide) stretching
vibration. ~2930 cm~1; C-H stretching of the
piperidine ring. ~1585, 1480 cm~t: C=C
aromatic ring stretching. ~1010 cm~1: C-Br

stretching.

Mass Spec (El)

m/z 267/269: Molecular ion peak (M*) showing
the characteristic ~1:1 isotopic pattern for
bromine (7°Br/1Br). m/z 183/185: Fragment
corresponding to the loss of the piperidine ring
(C5H10N). m/z 84: Fragment corresponding to

the piperidinyl cation.

Structural-Spectroscopic Correlation Diagram
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Caption: Correlation of the molecular structure with key analytical data points.

Applications in Medicinal Chemistry

1-(4-Bromobenzoyl)piperidine is not typically a final drug product but rather a crucial
intermediate. The bromine atom provides a reactive handle for further synthetic
transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki,
Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of
diverse chemical moieties at the 4-position of the phenyl ring, enabling the rapid generation of
compound libraries for structure-activity relationship (SAR) studies.

Key Therapeutic Areas:

o CNS Agents: The piperidine-amide scaffold is a common feature in molecules targeting
central nervous system receptors. Derivatives have been investigated for their potential as
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antipsychotics, anxiolytics, and cognitive enhancers.

e Enzyme Inhibitors: It serves as a foundational scaffold for designing inhibitors of various
enzymes. For instance, by coupling different groups at the bromine position, chemists can
tailor the molecule to fit into the active site of a target enzyme, such as certain kinases or
proteases.

o Receptor Modulators: The structure is used to build ligands for G-protein coupled receptors
(GPCRs), where the substituted aromatic ring can form key interactions within the receptor's
binding pocket.

Safety, Handling, and Storage
Safety:

o Hazards: Acutely toxic if swallowed. Causes skin irritation and serious eye irritation. May
cause respiratory irritation.

o Precautions: Wear protective gloves, eye protection, and a face mask. Use only in a well-
ventilated area, preferably a chemical fume hood. Avoid breathing
dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Handling:

o Standard laboratory practice should be followed. Avoid generating dust. Ensure adequate
ventilation.

Storage:

» Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from
strong oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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